molecular formula C2H4N4 B045412 5-Methyltetrazole CAS No. 4076-36-2

5-Methyltetrazole

Cat. No. B045412
CAS RN: 4076-36-2
M. Wt: 84.08 g/mol
InChI Key: XZGLNCKSNVGDNX-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

This compound is prepared by an analogous procedure to intermediate CI2 by replacing [2-(1H-Tetrazol-5-yl)-ethyl]-carbamic acid tert-butyl ester in step 1 with 5-Methyl-2H-tetrazole and by replacing ethyliodide with (2-Bromo-ethyl)-carbamic acid tert-butyl ester.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]1[C:7]([CH2:8]CN)=[N:6][N:5]=[N:4]1)C.[CH3:11][C:12]1[N:13]=NNN=1.C(I)C.C(OC(=O)NCCBr)(C)(C)C>>[CH3:8][C:7]1[N:6]=[N:5][N:4]([CH2:11][CH2:12][NH2:13])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1N=NN=C1CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=NNN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCBr)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=NN(N1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.